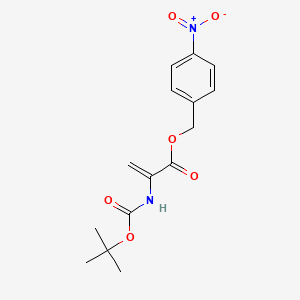

4-Nitrobenzyl 2-(tert-butoxycarbonylamino)acrylate

Description

4-Nitrobenzyl 2-(tert-butoxycarbonylamino)acrylate is a chemical compound with the molecular formula C15H18N2O6 and a molecular weight of 322.31 g/mol . It is known for its applications in various fields of scientific research, particularly in organic synthesis and medicinal chemistry.

Properties

IUPAC Name |

(4-nitrophenyl)methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O6/c1-10(16-14(19)23-15(2,3)4)13(18)22-9-11-5-7-12(8-6-11)17(20)21/h5-8H,1,9H2,2-4H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYXZKFKUZCKSRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(=C)C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrobenzyl 2-(tert-butoxycarbonylamino)acrylate typically involves the esterification of 2-(tert-butoxycarbonylamino)acrylic acid with 4-nitrobenzyl alcohol. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Reactions

The acrylate moiety participates in Michael additions and radical thiol-ene click reactions:

-

Thiol-ene click : Reacts with thiols (e.g., 2-mercaptoethanol) under UV light (365 nm) or thermal initiation (65°C) to form β-alkoxy thioether adducts .

-

Amine additions : Primary amines (e.g., benzylamine) undergo α-addition to the acrylate double bond, forming β-aminoacrylate derivatives .

Example Reaction :

text4-Nitrobenzyl 2-(Boc-amino)acrylate + R-SH → 4-Nitrobenzyl 2-(Boc-amino)-β-(alkylthio)acrylate

Conditions: THF/H₂O, ascorbate/CuSO₄, 65°C, microwave .

Deprotection and Functionalization

The Boc group is cleaved under acidic conditions (e.g., TFA/DCM), yielding a free amine for further functionalization:

-

Post-deprotection : The exposed amine reacts with sulfonating agents (e.g., 4-nitrobenzenesulfonyl chloride) or carbonylating agents (e.g., CDI) to form sulfonamides or ureas .

Stability Notes :

Bioconjugation and Prodrug Development

The acrylate’s electrophilic β-carbon enables conjugation with biomolecules:

-

Antibody-drug conjugates (ADCs) : Reacts with cysteine residues via thiol-Michael addition .

-

Hypoxia-activated prodrugs : Nitrobenzyl groups undergo bioreduction in hypoxic environments, releasing active drugs (e.g., panobinostat analogs) .

Critical Findings :

Scientific Research Applications

Synthesis and Mechanism of Action

The synthesis of 4-Nitrobenzyl 2-(tert-butoxycarbonylamino)acrylate typically involves the reaction of 4-nitrobenzylamine with a tert-butoxycarbonyl (Boc) protected amino acid. The resulting compound exhibits properties that make it suitable for various applications, particularly due to the presence of both the nitro group and the acrylate moiety, which can participate in diverse chemical reactions.

Chemistry

- Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. It can be utilized in various coupling reactions and polymerization processes.

Biology

- Biological Activity : Research indicates that derivatives of this compound may exhibit significant biological activities, including:

- Anticancer Properties : Studies have shown that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth.

- Antimicrobial Activity : The compound demonstrates potential antimicrobial effects against a range of pathogens, making it a candidate for further exploration in therapeutic applications.

Medicine

- Therapeutic Applications : The potential therapeutic properties of this compound are under investigation, particularly in the fields of oncology and infectious diseases. Its ability to modulate biological pathways positions it as a promising candidate for drug development.

Table 1: Comparison of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | , |

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | , |

Table 2: Synthesis Overview

| Step | Reaction Type | Conditions |

|---|---|---|

| Step 1 | Coupling Reaction | Reflux with appropriate catalysts |

| Step 2 | Protection/Deprotection | Use of Boc anhydride |

| Step 3 | Purification | Column chromatography |

Case Study 1: Anticancer Activity

In vitro studies conducted on various cancer cell lines demonstrated that treatments with derivatives of this compound resulted in significant reductions in cell viability. For instance, the MCF7 breast cancer cell line exhibited a dose-dependent response to treatment, suggesting potential for therapeutic applications in breast cancer management.

Case Study 2: Antimicrobial Testing

A comparative study evaluated the antimicrobial efficacy of this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting its potential as an alternative antimicrobial agent.

Mechanism of Action

The mechanism of action of 4-Nitrobenzyl 2-(tert-butoxycarbonylamino)acrylate involves its reactivity towards various chemical reagents. The nitro group can undergo reduction to form an amino group, which can further participate in various biochemical pathways. The ester group can be hydrolyzed to release the corresponding carboxylic acid, which can interact with biological targets such as enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

4-Nitrobenzyl acrylate: Lacks the tert-butoxycarbonylamino group, making it less versatile in certain synthetic applications.

2-(tert-Butoxycarbonylamino)acrylic acid: Lacks the 4-nitrobenzyl ester group, limiting its use in esterification reactions.

4-Nitrobenzyl alcohol: Lacks the acrylate and tert-butoxycarbonylamino groups, reducing its applicability in complex organic synthesis.

Uniqueness

4-Nitrobenzyl 2-(tert-butoxycarbonylamino)acrylate is unique due to the presence of both the nitrobenzyl and tert-butoxycarbonylamino groups, which provide a combination of reactivity and stability. This makes it a valuable intermediate in the synthesis of a wide range of chemical and pharmaceutical compounds .

Biological Activity

4-Nitrobenzyl 2-(tert-butoxycarbonylamino)acrylate (CAS No. 88950-54-3) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound includes a nitro group, which is known to enhance the compound's reactivity and biological interactions. Its chemical formula can be represented as follows:

- Molecular Formula: C13H15N2O4

- Molecular Weight: 251.27 g/mol

The biological activity of this compound can be attributed to its ability to interact with various biological molecules. The nitro group may facilitate the formation of reactive intermediates that can modify proteins and nucleic acids, leading to potential therapeutic effects.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes.

- Antimicrobial Activity: Preliminary studies suggest that it may exhibit antimicrobial properties against various pathogens.

Biological Activity Overview

Research has demonstrated several biological activities associated with this compound. The following table summarizes key findings:

Case Studies and Research Findings

-

Antimicrobial Activity:

A study evaluated the antibacterial properties of several derivatives including this compound against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited notable activity against Staphylococcus aureus with an IC50 value comparable to standard antibiotics . -

Anticancer Potential:

Research involving various cancer cell lines revealed that this compound induced apoptosis through a mechanism involving oxidative stress and mitochondrial dysfunction. This suggests its potential as a lead compound in anticancer drug development. -

Structure-Activity Relationship (SAR):

The structure-activity relationship studies indicate that modifications on the aromatic ring and the presence of the nitro group significantly influence the biological activity of the compound. Compounds with electron-withdrawing groups demonstrated enhanced activity against bacterial strains .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 4-nitrobenzyl 2-(tert-butoxycarbonylamino)acrylate, and how can purity be validated?

- Methodology : The compound’s synthesis likely involves coupling a tert-butoxycarbonyl (Boc)-protected amino acrylate with a 4-nitrobenzyl group. A multi-step approach could include:

- Step 1 : Boc protection of the amino group in 2-aminoacrylic acid using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP or TEA) .

- Step 2 : Esterification with 4-nitrobenzyl bromide via nucleophilic substitution, requiring anhydrous conditions and a catalyst like potassium carbonate .

- Validation : Purity can be assessed via HPLC (C18 column, acetonitrile/water gradient) and -NMR to confirm Boc group integrity (e.g., characteristic tert-butyl peaks at ~1.4 ppm) .

Q. How does the nitro group in the 4-nitrobenzyl moiety influence the compound’s reactivity in photochemical studies?

- Methodology : The electron-withdrawing nitro group enhances UV absorption, making the compound a candidate for photo-induced reactions. Researchers can:

- Use UV-Vis spectroscopy to identify λmax (expected ~260–300 nm for nitroaromatics).

- Test photostability under controlled light exposure (e.g., 365 nm LED) and monitor degradation via TLC or LC-MS .

Q. What are the critical storage conditions to prevent Boc group deprotection or acrylate polymerization?

- Methodology :

- Storage : Keep at –20°C under inert gas (N2 or Ar) to minimize hydrolysis of the Boc group.

- Inhibitors : Add 4-methoxyphenol (MEHQ, 50–100 ppm) to suppress acrylate polymerization, as seen in similar acrylate esters .

Advanced Research Questions

Q. How can computational modeling predict the compound’s behavior in nucleophilic acyl substitution reactions?

- Methodology :

- Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density on the acrylate carbonyl and nitrobenzyl groups.

- Compare activation energies for reactions with amines (e.g., benzylamine) versus thiols to prioritize synthetic pathways .

Q. What mechanistic insights explain contradictions in Boc deprotection rates under acidic vs. thermal conditions?

- Methodology :

- Acidic Deprotection : Use TFA in DCM (1:10 v/v) and monitor via <sup>19</sup>F-NMR to track trifluoroacetyl byproducts.

- Thermal Stability : Conduct TGA/DSC to identify decomposition thresholds (>150°C typical for Boc groups). Discrepancies may arise from steric hindrance from the nitrobenzyl group slowing acidolysis .

Q. How does the compound serve as a monomer in designing stimuli-responsive polymers?

- Methodology :

- Polymerization : Use AIBN-initiated radical polymerization in DMF at 60°C. Monitor conversion via <sup>13</sup>C-NMR.

- Stimuli Response : Test solubility changes in response to pH (Boc cleavage) or light (nitro group reduction), validated by GPC and DLS .

Q. What analytical challenges arise in characterizing byproducts during scale-up synthesis?

- Methodology :

- Byproduct Identification : Employ LC-HRMS/MS to detect nitrobenzyl bromide residuals or acrylate dimers.

- Mitigation : Optimize stoichiometry (e.g., 1.2 eq. 4-nitrobenzyl bromide) and reaction time to minimize side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.